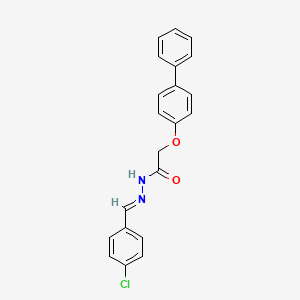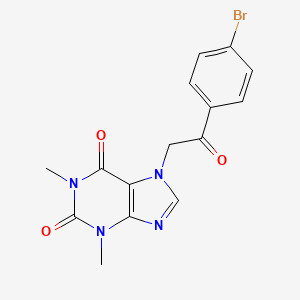![molecular formula C21H16Cl2N4O3S B11986029 7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)
7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with chlorobenzyl, chlorophenyl, and ethylsulfanyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, chlorobenzyl halides, and chlorophenyl ketones. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: Techniques like recrystallization, column chromatography, or HPLC are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, DMSO.
Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Binding: Interacting with cell surface receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various cellular pathways, leading to changes in cell function or behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE: The compound itself.
7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of 7-(4-CL-BENZYL)-8-(2-(4-CL-PH)-2-OXO-ETHYLSULFANYL)-3-ME-3,7-2H-PURINE-2,6-DIONE lies in its specific combination of substituents, which may confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C21H16Cl2N4O3S |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
7-[(4-chlorophenyl)methyl]-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H16Cl2N4O3S/c1-26-18-17(19(29)25-20(26)30)27(10-12-2-6-14(22)7-3-12)21(24-18)31-11-16(28)13-4-8-15(23)9-5-13/h2-9H,10-11H2,1H3,(H,25,29,30) |
Clé InChI |
MAHBIWLLIASOND-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)

![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)
![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)
![N-(4-ethylphenyl)-2-[6-[(4-ethylphenyl)carbamoylmethylsulfanyl]hexylsulfanyl]acetamide](/img/structure/B11985965.png)

![2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11985979.png)

![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)



